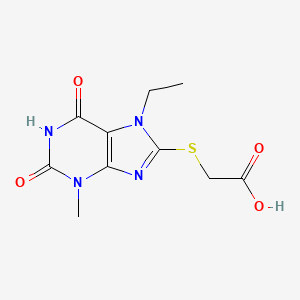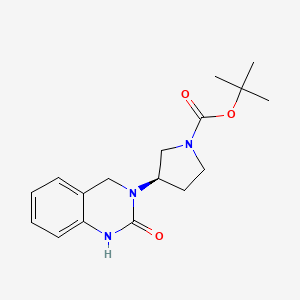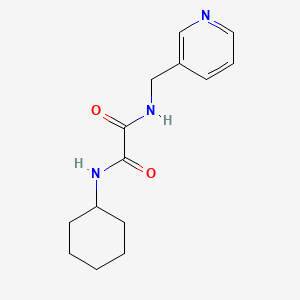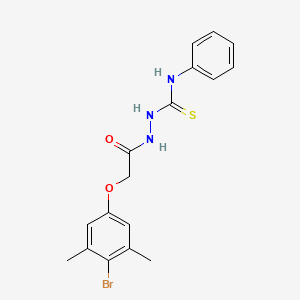
2-(7-Ethyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(7-Ethyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetic acid, also known as EMA-SA, is a purine derivative compound that has been studied for its potential use in various scientific research applications. This compound has shown promise in the fields of biochemistry and physiology due to its unique properties and mechanism of action.
Wirkmechanismus
2-(7-Ethyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetic acid works by inhibiting the activity of enzymes involved in the production of pro-inflammatory cytokines. Specifically, it inhibits the activity of the enzyme JNK, which is involved in the production of cytokines such as TNF-α and IL-1β. By inhibiting the activity of JNK, 2-(7-Ethyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetic acid can reduce the production of these cytokines and thereby reduce inflammation in the body.
Biochemical and Physiological Effects:
2-(7-Ethyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetic acid has been shown to have a number of biochemical and physiological effects in the body. In addition to its anti-inflammatory properties, 2-(7-Ethyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetic acid has been shown to have antioxidant effects, which can help to protect cells from damage caused by oxidative stress. 2-(7-Ethyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetic acid has also been shown to have neuroprotective effects, which can help to protect the brain from damage caused by various neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(7-Ethyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetic acid in lab experiments is that it has been shown to be relatively safe and non-toxic. However, one limitation is that it can be difficult to obtain in large quantities, which can make it difficult to conduct large-scale experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on 2-(7-Ethyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetic acid. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, further research is needed to fully understand the mechanism of action of 2-(7-Ethyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetic acid and to identify any potential side effects or limitations of its use.
Synthesemethoden
2-(7-Ethyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetic acid can be synthesized using a variety of methods, including the reaction of 7-ethyl-3-methyl-2,6-dioxopurine-8-thiol with chloroacetic acid. The resulting compound is then purified through recrystallization and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
2-(7-Ethyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetic acid has been studied for its potential use in various scientific research applications. One area of interest is its potential as an anti-inflammatory agent. Studies have shown that 2-(7-Ethyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetic acid can inhibit the production of pro-inflammatory cytokines, which are molecules that contribute to the development of inflammation in the body.
Eigenschaften
IUPAC Name |
2-(7-ethyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O4S/c1-3-14-6-7(11-10(14)19-4-5(15)16)13(2)9(18)12-8(6)17/h3-4H2,1-2H3,(H,15,16)(H,12,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLQHVCNJZANDO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1SCC(=O)O)N(C(=O)NC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(3,4-Dimethoxyphenyl)methyl]-3-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}urea](/img/structure/B2383418.png)


![N-(4-isopropylphenyl)-2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2383422.png)
![2-[2-(Benzyloxy)phenoxy]acetic acid](/img/structure/B2383423.png)

![6-[(4-fluorophenyl)sulfonylamino]hexanoic Acid](/img/structure/B2383426.png)



![Ethyl 1-[3-(benzenesulfonyl)quinolin-4-yl]piperidine-3-carboxylate](/img/structure/B2383438.png)
